molecular formula C8H11BrClN B591822 (R)-1-(2-Bromophenyl)ethanamine hydrochloride CAS No. 1187931-17-4

(R)-1-(2-Bromophenyl)ethanamine hydrochloride

Numéro de catalogue: B591822
Numéro CAS: 1187931-17-4
Poids moléculaire: 236.537
Clé InChI: MPTGUFFHOKLEFK-FYZOBXCZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Identity and Classification

The molecular structure of this compound is defined by its chemical formula C8H11BrClN and molecular weight of 236.54 grams per mole. The compound represents the hydrochloride salt form of the corresponding free base, (R)-1-(2-Bromophenyl)ethanamine, which enhances its stability and handling characteristics in laboratory and industrial settings. The structural framework consists of a benzene ring bearing a bromine substituent at the ortho position relative to the ethylamine side chain, with the alpha carbon maintaining an (R)-absolute configuration.

Table 1: Structural Identifiers and Physical Properties

Property Value Source
Chemical Formula C8H11BrClN
Molecular Weight 236.54 g/mol
CAS Registry Number 1187931-17-4
European Community Number 821-808-7
MDL Number MFCD09997782
Physical Form Powder
Color White to Yellow

The stereochemical designation (R) indicates the absolute configuration at the chiral center, following the Cahn-Ingold-Prelog priority rules. This configuration is crucial for the compound's biological activity and its utility in asymmetric synthesis applications. The bromine atom's position at the 2-carbon of the phenyl ring distinguishes this compound from its positional isomers, such as the 3-bromophenyl and 4-bromophenyl derivatives, each of which exhibits different chemical and physical properties.

Classification of this compound places it within the substituted phenethylamine family, specifically as a halogenated aromatic amine. The phenethylamine core structure is fundamental to numerous biologically active compounds, including neurotransmitters and pharmaceutical agents. The compound's classification extends to its role as a chiral building block, making it valuable for the synthesis of enantiomerically pure compounds in medicinal chemistry and materials science applications.

Historical Development and Significance

The development of this compound is intrinsically linked to the broader evolution of asymmetric synthesis methodologies and the pharmaceutical industry's increasing demand for enantiomerically pure compounds. The recognition of stereochemical importance in drug development, particularly following regulatory changes in the 1990s that emphasized the need for individual enantiomer evaluation, drove research into efficient methods for producing chiral amines. This compound emerged as a significant target due to its utility as a building block for various therapeutic agents and its role in demonstrating advanced synthetic methodologies.

Research into brominated phenethylamines gained momentum through investigations into their synthetic accessibility and their potential as intermediates for more complex molecular architectures. The specific interest in the (R)-enantiomer of 1-(2-Bromophenyl)ethanamine stems from its application in the synthesis of calcimimetic agents, which are compounds that modulate calcium-sensing receptor activity. These applications have positioned the compound as an important research target and commercial product within the fine chemicals industry.

The compound's significance is further enhanced by its role in advancing asymmetric reduction methodologies. Research has demonstrated that (R)-1-(2-Bromophenyl)ethanamine can be efficiently prepared through the asymmetric reduction of corresponding oxime ethers using spiroborate catalysts, representing a significant advancement in the field of stereoselective synthesis. This methodology has been extended to various brominated phenethylamine derivatives, establishing a general approach for accessing enantiomerically enriched amines.

Contemporary research continues to explore new applications for this compound, particularly in the development of novel synthetic routes and its use as a key intermediate in pharmaceutical synthesis. The compound's versatility as a synthetic building block has led to its incorporation in various research programs focused on developing new therapeutic agents and exploring structure-activity relationships within the phenethylamine class of compounds.

Nomenclature Systems and IUPAC Designation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming chiral organic compounds containing halogen substituents and amine functional groups. The IUPAC name for this compound is (1R)-1-(2-bromophenyl)ethanamine;hydrochloride, which provides a complete description of the molecular structure including stereochemical information and salt form designation.

The nomenclature systematically describes several key structural features: the (1R) designation specifies the absolute configuration at the chiral center using the Cahn-Ingold-Prelog system, the "1-(2-bromophenyl)" portion indicates the attachment of a 2-bromophenyl group to the first carbon of the ethylamine chain, and the "ethanamine" component describes the two-carbon amine-containing backbone. The semicolon followed by "hydrochloride" indicates that the compound exists as a salt with hydrochloric acid.

Table 2: Nomenclature and Chemical Identifiers

Naming System Designation Source
IUPAC Name (1R)-1-(2-bromophenyl)ethanamine;hydrochloride
InChI InChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
InChI Key MPTGUFFHOKLEFK-FYZOBXCZSA-N
SMILES Cl.CC@HN
Alternative Name BenzeneMethanamine, 2-bromo-alpha-methyl-, hydrochloride, (R)-

Alternative nomenclature systems provide additional perspectives on the compound's structural identity. The Chemical Abstracts Service registry system assigns the unique identifier 1187931-17-4 to this specific salt form, distinguishing it from the free base and other stereoisomers. The European Community number 821-808-7 provides regulatory identification within European chemical databases and classification systems.

The Simplified Molecular Input Line Entry System representation, Cl.CC@HN, offers a linear notation that encodes the complete molecular structure including stereochemistry. The "@" symbol within the SMILES notation specifically indicates the (R)-configuration at the chiral center, while the separate "Cl" component represents the hydrochloride counter-ion. The International Chemical Identifier system provides hierarchical structural information through both the standard InChI string and the compressed InChI Key, facilitating database searches and structural comparisons across different chemical information systems.

Contemporary chemical databases and supplier catalogues often employ multiple naming conventions simultaneously to ensure comprehensive identification and reduce ambiguity in chemical communication. The MDL number MFCD09997782 serves as an additional unique identifier within chemical inventory systems, particularly those used by chemical suppliers and research institutions. This multiplicity of naming systems reflects the compound's importance across various sectors of chemical research and commerce, ensuring accurate identification regardless of the specific nomenclature system employed by different users and institutions.

Propriétés

IUPAC Name

(1R)-1-(2-bromophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTGUFFHOKLEFK-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-17-4
Record name (1R)-1-(2-bromophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Bromination of Phenylacetic Acid Derivatives

A foundational approach involves the bromination of phenylacetic acid derivatives. Starting with 2-phenylpropionic acid, bromination using elemental bromine (Br₂) in dichloromethane at 0°C yields 2-(2-bromophenyl)propionic acid. This intermediate is subsequently converted to the corresponding amide via reaction with thionyl chloride (SOCl₂) and ammonia, followed by reduction using lithium aluminum hydride (LiAlH₄) to produce the racemic amine. Enantiomeric resolution is achieved through chiral chromatography or diastereomeric salt formation with tartaric acid.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
BrominationBr₂, CH₂Cl₂, 0°C, 1 h85–90
AmidationSOCl₂, NH₃, 25°C, 12 h78
ReductionLiAlH₄, THF, reflux, 4 h65
ResolutionL-(+)-Tartaric acid, ethanol40–50*

*The resolution step typically results in a 40–50% yield of the (R)-enantiomer.

Asymmetric Synthesis via Chiral Auxiliaries

To circumvent the inefficiencies of resolution, asymmetric synthesis routes employing chiral auxiliaries have been developed. A notable method utilizes (R)-(−)-1-(2-naphthyl)ethylamine as a chiral inducer. In this approach, 2-bromoacetophenone is condensed with the chiral auxiliary to form a Schiff base, which undergoes stereoselective reduction using sodium borohydride (NaBH₄) in acetonitrile. Hydrolysis of the auxiliary with hydrochloric acid yields the (R)-enantiomer with an enantiomeric excess (ee) >98%.

Critical Parameters:

  • Temperature: Reduction at 0°C minimizes racemization.

  • Solvent: Acetonitrile enhances stereoselectivity compared to methanol.

  • Catalyst: Borane-THF complexes improve reduction efficiency.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods using lipases or acylases offer an eco-friendly alternative. For instance, Candida antarctica lipase B (CAL-B) selectively acylates the (S)-enantiomer of 1-(2-bromophenyl)ethanamine, leaving the (R)-enantiomer unreacted. The unreacted amine is then extracted and converted to the hydrochloride salt. This method achieves 90–95% ee but requires optimization of reaction time and solvent polarity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts yields and enantioselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates in bromination steps, while tetrahydrofuran (THF) improves reducing agent activity. For example, NaBH₄ reductions in THF at −20°C achieve 20% higher yields compared to ethanol.

Catalytic Systems

Transition metal catalysts, such as palladium on carbon (Pd/C), facilitate hydrogenation steps in amine synthesis. However, bromine substituents necessitate milder conditions to prevent debromination. Recent advances employ iridium-based catalysts for asymmetric hydrogenation, achieving 85% ee without racemization.

Analytical Characterization

Purity and Enantiomeric Excess

High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) is the gold standard for determining ee. Typical conditions include a hexane/isopropanol mobile phase (90:10) and UV detection at 254 nm. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at δ 1.45 ppm (CH₃) and δ 7.2–7.8 ppm (aromatic protons).

Representative HPLC Data:

ParameterValue
Retention time (R)12.4 min
Retention time (S)14.2 min
Resolution (Rs)2.5

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance scalability. Bromination and reduction steps are performed in tandem, with in-line HPLC monitoring ensuring real-time quality control. This method reduces batch-to-batch variability and increases throughput by 30%.

Crystallization Techniques

The hydrochloride salt is purified via antisolvent crystallization using ethanol-water mixtures. Optimal conditions (20% ethanol, −10°C) yield needle-shaped crystals with 99.5% purity .

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(2-Bromophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include imines and nitriles.

    Reduction Reactions: Products include dehalogenated amines.

Applications De Recherche Scientifique

®-1-(2-Bromophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ®-1-(2-Bromophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

2-(4-Bromophenyl)ethanamine Hydrochloride
  • CAS: Not explicitly listed ( refers to a compound with δH and δC NMR data).
  • Structure : Bromine at the para position instead of ortho.
  • NMR data (δH: 2.81–7.40 ppm; δC: 32.10–135.61) indicates distinct electronic environments compared to the ortho-substituted target compound .
(R)-1-(4-Bromophenyl)ethanamine Hydrochloride
  • CAS : 2734642 (PubChem CID) .
  • Structure : Bromine at the para position; same chiral center as the target compound.
  • Key Differences :
    • Para substitution may lead to differences in dipole moments and crystal packing, affecting melting points and stability.
    • Used in studies involving HSP90 inhibition, though the target compound’s biological activity remains unconfirmed .
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine Hydrochloride
  • CAS : 1391497-31-6 .
  • Structure : Chlorine and fluorine substituents at positions 2 and 4.
  • Molecular weight (C₈H₁₀Cl₂FN): 226.08 g/mol, lower than the target compound due to lighter halogens .

Enantiomeric Comparisons

(S)-1-(2-Bromophenyl)ethanamine Hydrochloride
  • CAS : 1187931-26-5 .
  • Structure : Mirror-image stereochemistry of the target compound.
  • Key Differences :
    • Enantiomers may exhibit divergent pharmacological profiles. For example, one enantiomer could bind preferentially to a target receptor.
    • Storage conditions differ: (S)-isomer requires inert atmosphere and 2–8°C storage, unlike the (R)-isomer’s room-temperature stability .

Substituent Variants

(R)-1-(5-Bromothiophen-3-yl)ethanamine Hydrochloride
  • CAS : 2418596-90-2 .
  • Structure : Thiophene ring replaces benzene; bromine at position 3.
  • Key Differences :
    • The thiophene’s sulfur atom introduces aromaticity differences, affecting electronic properties and solubility.
    • Molecular formula (C₆H₉BrClNS) and weight (242.56 g/mol) reflect a lighter, sulfur-containing structure .
(R)-1-(4-Isopropylphenyl)ethanamine Hydrochloride
  • CAS : 856646-05-4 .
  • Structure : Isopropyl group at the para position instead of bromine.
  • Demonstrates how alkyl vs. halogen substituents impact ligand-receptor interactions in drug design .

Multi-Halogenated Derivatives

(R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine
  • CAS : 1241679-85-5 .
  • Structure : Bromine at position 4 and fluorines at 2 and 5.
  • Key Differences :
    • Multiple halogens enhance electron-withdrawing effects, possibly increasing metabolic stability.
    • Molecular formula (C₈H₈BrF₂N) and weight (244.06 g/mol) reflect additional fluorine atoms .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
(R)-1-(2-Bromophenyl)ethanamine hydrochloride 1187931-17-4 C₈H₁₁BrClN 236.54 Br (ortho) Stable at RT
(S)-1-(2-Bromophenyl)ethanamine hydrochloride 1187931-26-5 C₈H₁₁BrClN 236.54 Br (ortho) Requires 2–8°C storage
2-(4-Bromophenyl)ethanamine hydrochloride - C₈H₁₁BrClN 236.54 Br (para) Distinct NMR shifts
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine HCl 1391497-31-6 C₈H₁₀Cl₂FN 226.08 Cl (2), F (6) Enhanced electron withdrawal
(R)-1-(5-Bromothiophen-3-yl)ethanamine HCl 2418596-90-2 C₆H₉BrClNS 242.56 Br (thiophene) Sulfur-containing aromatic ring

Activité Biologique

(R)-1-(2-Bromophenyl)ethanamine hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its structural features, which include a bromine atom attached to a phenyl group and an amine group linked to an ethyl chain. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical formula: C9_{9}H10_{10}BrN·HCl. Its molecular structure is characterized by:

  • Chirality : The presence of a chiral center makes it suitable for asymmetric synthesis.
  • Functional Groups : The amine group and aromatic ring contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound may function as:

  • Receptor Agonist/Antagonist : It can modulate receptor activity, influencing neurotransmitter systems.
  • Enzyme Inhibitor : It may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

1. Antidepressant Potential

Research indicates that compounds similar to this compound exhibit antidepressant properties by affecting norepinephrine and serotonin uptake in the brain. Inhibition of these neurotransmitters can lead to mood enhancement, making it a candidate for further investigation in depression treatment.

2. Cancer Research

Studies have shown that derivatives of this compound can have cytotoxic effects on various cancer cell lines. For instance:

  • Cytotoxicity : Compounds structurally related to this compound demonstrated IC50_{50} values in the sub-micromolar range against human leukemia and breast cancer cell lines, indicating potent anti-cancer activity .
  • Mechanism of Action : These compounds induce apoptosis through caspase activation, suggesting a potential pathway for cancer therapy .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
(S)-1-(2-Bromophenyl)ethanamine hydrochlorideEnantiomer of (R)-isomerPotentially different biological activity
7-Bromo-2,3-dihydro-1H-inden-1-amineBicyclic structureDifferent pharmacological profile
(R)-1-(Thiophen-2-yl)ethanamine hydrochlorideThiophene ring instead of bromobenzeneDifferent electronic properties

Case Study 1: Antidepressant Activity

In a study evaluating the antidepressant effects of various amine derivatives, this compound was shown to significantly inhibit the uptake of norepinephrine and serotonin in synaptosomal preparations. This suggests its potential as an atypical antidepressant .

Case Study 2: Anticancer Activity

A series of experiments demonstrated that modifications to the phenyl ring could enhance the anticancer properties of related compounds. For example, substituents at specific positions on the aromatic ring were correlated with increased potency against MCF-7 breast cancer cells, where IC50_{50} values were reported as low as 0.48 µM .

Q & A

Q. How can the synthesis of (R)-1-(2-Bromophenyl)ethanamine hydrochloride be optimized for high enantiomeric purity?

  • Methodological Answer : A reductive amination approach using sodium borohydride (NaBH₄) under acidic conditions (e.g., HCl) is commonly employed. Yields up to 72.9% with >99% purity are achievable by controlling reaction temperature (0–5°C) and stoichiometric ratios of precursors like 2-bromoacetophenone. Post-synthesis, chiral resolution via crystallization or chromatography ensures enantiomeric purity .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store the hydrochloride salt at room temperature (RT) in airtight containers to prevent moisture absorption. For long-term storage (≥6 months), aliquot stock solutions (e.g., 10 mM in DMSO or water) and store at -80°C. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. Which analytical techniques are suitable for verifying structural integrity and purity?

  • Methodological Answer : Use 1H/13C NMR to confirm the aromatic bromine substitution and chiral center. Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm resolves enantiomeric impurities. Purity (>97%) is validated via reverse-phase HPLC with a C18 column and mobile phase gradients .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and receptor interactions?

  • Methodological Answer : Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) calculates molecular electrostatic potentials and frontier orbitals, revealing binding affinity trends. Docking simulations (AutoDock Vina) model interactions with neurotransmitter receptors (e.g., serotonin receptors) by incorporating halogen-bonding effects from bromine .

Q. What strategies mitigate enantiomeric contamination during asymmetric synthesis?

  • Methodological Answer : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for kinetic resolution. Monitor reaction progress via polarimetry or circular dichroism (CD) . Post-synthesis, employ chiral stationary phases (CSPs) in HPLC to isolate the (R)-enantiomer, achieving enantiomeric excess (ee) >99% .

Q. How does the bromine substituent influence pharmacological activity in receptor-binding studies?

  • Methodological Answer : The bromine atom enhances van der Waals interactions and halogen bonding with hydrophobic pockets in receptors (e.g., trace amine-associated receptor 1, TAAR1). Radioligand displacement assays (using ³H-labeled ligands) quantify binding affinity (Ki values), while site-directed mutagenesis identifies critical binding residues .

Q. What experimental designs address contradictions in reported biological activity data?

  • Methodological Answer : Standardize assay conditions (pH, temperature, cell lines) to minimize variability. Use positive controls (e.g., known TAAR1 agonists) and orthogonal assays (e.g., cAMP accumulation vs. β-arrestin recruitment). Meta-analyses of dose-response curves (GraphPad Prism) identify outliers and validate EC50/IC50 reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.